

Spectroscopic Profile of 4-Hydroxy-2,5-dimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Hydroxy-2,5-dimethylbenzonitrile
Cat. No.:	B1344278

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Hydroxy-2,5-dimethylbenzonitrile** (CAS No. 85223-94-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is pivotal for the unambiguous identification, characterization, and quality control of this important chemical entity in research and development settings.

Spectroscopic Data Summary

The empirical formula for **4-Hydroxy-2,5-dimethylbenzonitrile** is C_9H_9NO , with a molecular weight of 147.17 g/mol .[\[1\]](#)[\[2\]](#) The spectroscopic data presented below has been compiled from various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **4-Hydroxy-2,5-dimethylbenzonitrile** provides characteristic signals corresponding to the aromatic protons, the methyl groups, and the hydroxyl proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic CH
Data not available	-	-	Aromatic CH
Data not available	-	-	-CH ₃
Data not available	-	-	-CH ₃
Data not available	-	-	-OH

A representative ¹H NMR spectrum is available in the literature, however, specific peak assignments, multiplicities, and coupling constants were not explicitly provided in the available search results. A visual representation of the spectrum can be found in the publication "Synthesis and Characterization of PPV Monomer for Subsequent Electropolymerization".[3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum is essential for identifying the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
Data not available	Quaternary C-OH
Data not available	Quaternary C-CN
Data not available	Quaternary C-CH ₃
Data not available	Quaternary C-CH ₃
Data not available	Aromatic CH
Data not available	Aromatic CH
Data not available	-CN
Data not available	-CH ₃
Data not available	-CH ₃

Explicit experimental ^{13}C NMR data for **4-Hydroxy-2,5-dimethylbenzonitrile** was not found in the performed search.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
Broad band	Strong	O-H stretch (hydroxyl group)
Sharp band	Medium-Strong	C≡N stretch (nitrile group)
Multiple bands	Medium-Weak	C-H stretch (aromatic and methyl)
Multiple bands	Medium-Strong	C=C stretch (aromatic ring)
Bands in fingerprint region	-	C-O stretch, C-H bending

A representative FTIR spectrum is available in the publication "Synthesis and Characterization of PPV Monomer for Subsequent Electropolymerization". Specific peak positions and intensities would be obtained by analyzing this spectrum directly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
147.17 (calculated)	[M] ⁺ (Molecular Ion)
Data not available	Fragment ions

Experimental mass spectrometry data detailing the fragmentation pattern for **4-Hydroxy-2,5-dimethylbenzonitrile** was not found in the performed search.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the solid **4-Hydroxy-2,5-dimethylbenzonitrile** sample is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).
- The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Nuclei: ^1H and ^{13}C nuclei are observed.
- Pulse Program: Standard single-pulse experiments are used for both ^1H and ^{13}C acquisitions. For ^{13}C , a proton-decoupled sequence is typically employed.
- Acquisition Parameters:
 - Number of Scans: 8-16 for ^1H , 128 or more for ^{13}C , depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: Appropriately set to cover the expected chemical shift range for aromatic and aliphatic protons/carbons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

- The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A small amount of the solid **4-Hydroxy-2,5-dimethylbenzonitrile** is placed directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

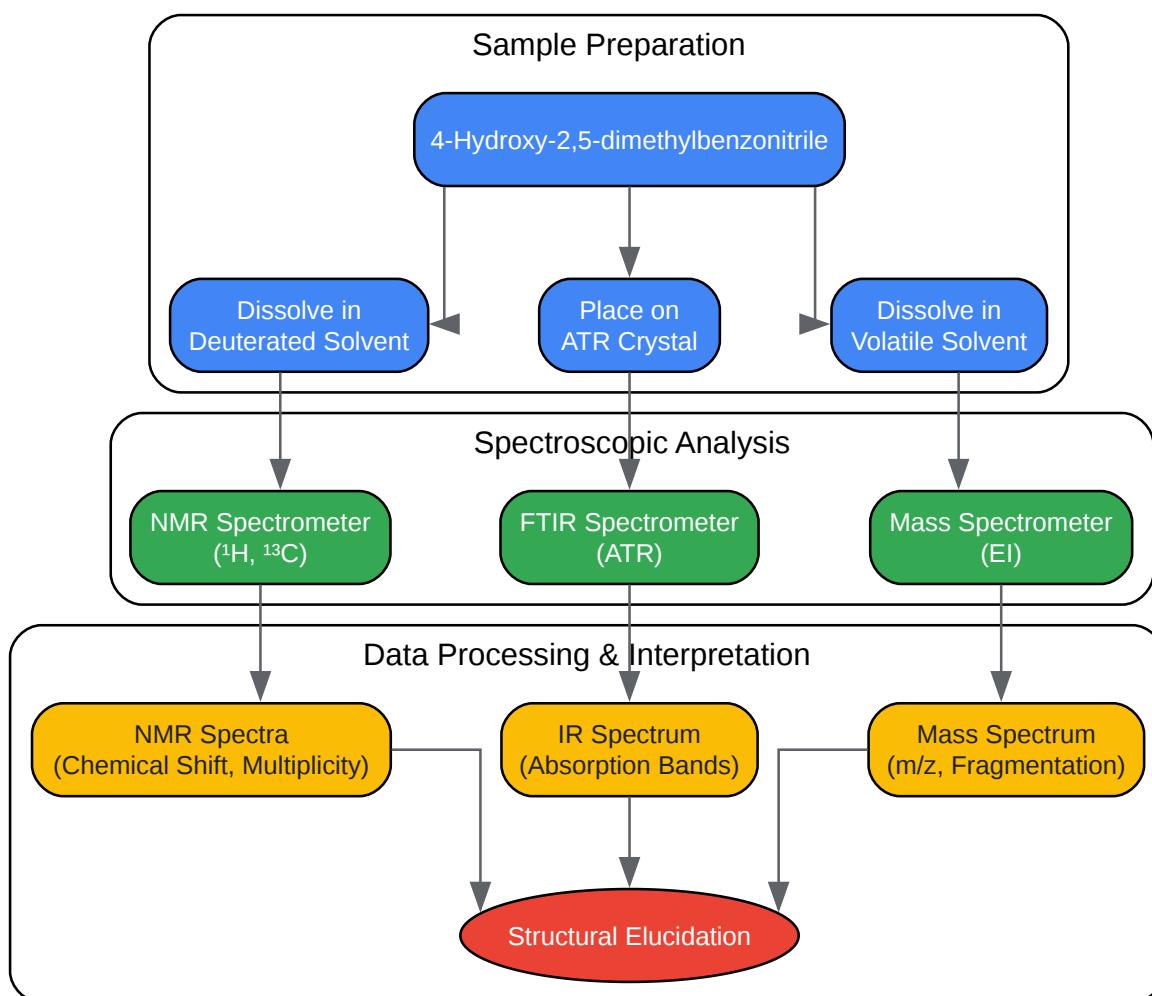
- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Scan: The pressure arm is lowered to ensure good contact between the sample and the crystal. The sample spectrum is then recorded.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS) (Electron Ionization - EI)

Sample Preparation:

- A dilute solution of **4-Hydroxy-2,5-dimethylbenzonitrile** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- The solution is then further diluted to a final concentration of around 1-10 $\mu\text{g}/\text{mL}$.
- Any particulate matter is removed by filtration through a syringe filter.

Instrumentation and Data Acquisition:


- Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.
- Mass Range: A scan range of m/z 40-400 is typically used to detect the molecular ion and key fragments.
- Data Acquisition: The instrument is tuned and calibrated using a known standard. The sample is introduced, and the mass spectrum is recorded.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **4-Hydroxy-2,5-dimethylbenzonitrile**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 85223-94-5|4-Hydroxy-2,5-dimethylbenzonitrile|BLD Pharm [bldpharm.com]

- 2. 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-2,5-dimethylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344278#spectroscopic-data-of-4-hydroxy-2-5-dimethylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com